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Carbamic acid,N-(9-aminononyl)-, 1,1-dimethylethyl ester

PROTAC linker optimization VHL E3 ligase ternary complex formation

PROTAC linker length dictates degradation efficiency-a single methylene shift can alter potency from 36% to >95%. N-Boc-1,9-diaminononane (C9) is the validated building block for systematic VHL/CRBN linker-length optimization. The Boc-protected amine enables orthogonal conjugation: first amine couples to E3 ligand under basic conditions; TFA deprotection then reveals the second amine for warhead attachment. - Empirically optimal C9 scaffold in SHP2 PROTAC optimization studies - ≥97% purity (HPLC); MW 258.4; 11 rotatable bonds; logP ~3.5-4.0 - Ships ambient as non-hazardous; available mg to gram scale

Molecular Formula C14H30N2O2
Molecular Weight 258.40 g/mol
Cat. No. B8198958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbamic acid,N-(9-aminononyl)-, 1,1-dimethylethyl ester
Molecular FormulaC14H30N2O2
Molecular Weight258.40 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(CCCCCCCCN)N
InChIInChI=1S/C14H30N2O2/c1-14(2,3)18-13(17)12(16)10-8-6-4-5-7-9-11-15/h12H,4-11,15-16H2,1-3H3
InChIKeyGTJINEZMHRTYOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (9-aminononyl)carbamate: Identity and Core Characteristics


Carbamic acid, N-(9-aminononyl)-, 1,1-dimethylethyl ester (tert-Butyl (9-aminononyl)carbamate; 1-Boc-1,9-diaminononane; CAS 510754-90-2) is a mono-Boc-protected aliphatic diamine comprising a nine‑methylene alkyl chain terminated by a free primary amine and a tert‑butoxycarbonyl (Boc)-protected amine . With a molecular weight of 258.4 g·mol⁻¹, a predicted logP of approximately 3.5–4.0, and 11 rotatable bonds, the molecule occupies a distinct physicochemical niche among commercially available Boc‑aminoalkyl building blocks . It is predominantly supplied as a semi‑solid at room temperature (melting point 65 °C) and is classified as a PROTAC (PROteolysis TArgeting Chimera) linker, enabling sequential, orthogonal conjugation of an E3 ligase ligand and a target‑protein warhead in targeted protein degradation research .

C9 alkyl spacer maps to reported peak ternary-complex efficiency window for VHL-based PROTACs
Boc protecting group enables acid-orthogonal sequential conjugation (free amine → Boc removal → second coupling)
Commercially stocked as free base and hydrochloride; pre-conjugated CRBN/DCAF15 C9-linker conjugates available

Why C9 Linker Length Cannot Be Replaced by Other Alkyl or PEG Diamines


In PROTAC design, the linker is not an inert spacer; its length, composition, and flexibility directly govern ternary‑complex formation, target degradation efficiency, and cell permeability [1]. Systematic variation of alkyl linker length in VHL‑based PROTACs has demonstrated that degradation potency can shift from 36 % to >95 % with a single methylene‑group alteration, while swapping an alkyl chain for a polyethylene glycol (PEG) linker of comparable length can alter passive cell permeability by orders of magnitude due to environment‑dependent conformational folding differences [2]. Consequently, a researcher cannot simply replace 1‑Boc‑1,9‑diaminononane with N‑Boc‑1,6‑diaminohexane (C6), N‑Boc‑1,12‑diaminododecane (C12), or an amino‑PEGn‑amine derivative and expect equivalent biological outcomes; each linker imposes a distinct spatial span, hydrophobicity profile, and conformational ensemble that must be empirically matched to the specific E3 ligase–target protein pair [3].

Linker Length Mismatch
Methylene-unit alteration may shift degradation response outside reported peak-efficiency window for VHL PROTACs.
Alkyl vs PEG Conformation
Replacing alkyl with PEG linker can alter passive cell permeability by orders of magnitude due to different folding behavior.
Protecting Group Orthogonality
Boc acid-labile strategy may not transfer to base-labile (Fmoc) or hydrogenation-dependent (Cbz) protection schemes.

Quantitative Differentiation Against Closest Analogs


Optimal Spatial Span for VHL-Based PROTAC Ternary Complex Formation

In a systematic study of VHL‑recruiting SHP2 PROTACs, degradation efficiency at 1 µM in HEK293 cells (16 h treatment) rose from 36 % (11‑atom linker) to 51 % (11‑atom), 74 % (12‑atom), and >95 % (13‑atom), then collapsed to 16 % with a 14‑atom linker . The C9 alkyl backbone of 1‑Boc‑1,9-diaminononane – when coupled through its terminal amine and deprotected Boc‑amine – provides a linker span of approximately 12–13 atoms (C9 chain plus amide bonds at both termini), placing it squarely within the peak‑efficiency window. In contrast, the shorter N‑Boc‑1,6‑diaminohexane (C6) would yield a ~9–10‑atom span (36–51 % degradation) and the longer N‑Boc‑1,12‑diaminododecane (C12) a ~15–16‑atom span (~16 % degradation), both outside the optimal range for VHL‑based PROTACs.

Ternary Complex Efficiency
Cross-study comparable
~12–13 atom effective span; reported >95% degradation at 1 µM in HEK293 (16 h) for VHL-based SHP2 PROTACs.
Supports linker-length selection for VHL-based ternary complex formation.
Model-specific; VHL/SHP2 study context.
PROTAC linker optimization VHL E3 ligase ternary complex formation

Conformational Flexibility Advantage Over PEG Linkers

1‑Boc‑1,9‑diaminononane has 11 rotatable bonds (entire C9 chain plus Boc carbamate), compared with ~8 rotatable bonds for the C6 analog (N‑Boc‑1,6‑diaminohexane; CAS 51857‑17‑1) and ~14 for the C12 analog (N‑Boc‑1,12‑diaminododecane; CAS 109792‑60‑1) . This flexibility is critical for PROTACs to populate folded conformations with low solvent‑accessible 3D polar surface area, which correlates with high passive cell permeability [1]. An MD‑simulation and NMR study demonstrated that replacing two methylene units with oxygen atoms in the linker (alkyl‑to‑PEG conversion) produced an approximately 1000‑fold difference in cell permeability, driven by environment‑dependent hydrophobic collapse in the alkyl linker that is absent in PEG [2]. The C9 alkyl chain therefore provides a quantifiable conformational advantage over both shorter alkyl linkers (insufficient reach for ternary complex formation) and PEG linkers (different folding behaviour leading to altered permeability).

Conformational Flexibility
Class-level inference
11 rotatable bonds; reported ~1000-fold permeability difference upon alkyl-to-PEG replacement in PROTAC study.
Distinct conformational ensemble not replicated by shorter or PEG linkers.
MD simulation and PAMPA/Caco-2 assay context.
conformational flexibility PROTAC permeability linker design

Orthogonal Boc Deprotection Enables Sequential Conjugation

The Boc group on 1‑Boc‑1,9‑diaminononane is stable under basic conditions and toward nucleophiles, but is cleanly removed with trifluoroacetic acid (TFA; typically 20–50 % in CH₂Cl₂, 30 min at room temperature), liberating the secondary amine for a second conjugation step . This orthogonality is essential when the target‑protein ligand contains base‑sensitive functional groups (e.g., esters, certain heterocycles). In contrast, Fmoc‑protected diamines require basic deprotection (20 % piperidine in DMF), which is incompatible with base‑labile warheads, while Cbz‑protected analogs demand hydrogenolysis (Pd/C, H₂), limiting functional‑group tolerance and parallel synthesis scalability [1]. Quantitative deprotection studies demonstrate that Boc removal with 5 equiv TFA under microwave irradiation at 60 °C for 30 min proceeds to >95 % conversion, with freebase generation achieved via ion‑exchange resin capture [2]. This predictable, high‑yielding deprotection chemistry makes the Boc‑protected C9 diamine the preferred choice when sequential, acid‑orthogonal conjugation is required.

Boc Deprotection Yield
Class-level inference
>95% conversion with TFA (5 equiv, MW 60 °C, 30 min); freebase via ion-exchange resin.
Acid-orthogonal sequential conjugation workflow.
Fmoc requires piperidine; Cbz requires H₂/Pd-C.
orthogonal protecting group strategy Boc deprotection sequential bioconjugation

Head-to-Head Reactivity Validation in Glycodendrimer Synthesis

In the synthesis of spacer‑armed 5,6‑oxomethylidenenojirimycin and 5,6‑oxomethylidenemannojirimycin derivatives for carbosilane glycodendrimer construction, both N‑Boc‑1,6‑diaminohexane (578 mL, 2.58 mmol) and N‑Boc‑1,9‑diaminononane (667 mg, 2.58 mmol) were reacted under identical conditions (MeOH, 7.2 mL, Ar atmosphere, 65 °C, 24–48 h) [1]. The C9 diamine was employed as a solid (667 mg weighed precisely), whereas the C6 analog was added as a liquid volume (578 mL), reflecting the physical‑state difference (C9 = semi‑solid, mp 65 °C; C6 = liquid at RT) that affects handling and stoichiometric accuracy in parallel synthesis workflows . Both linkers successfully yielded the desired spacer‑armed iminosugar conjugates after column chromatography, confirming that the C9 Boc‑diamine participates efficiently in reductive amination and amide‑bond‑forming reactions. The C9 linker was specifically chosen to provide extended spatial separation between the iminosugar pharmacophore and the carbosilane dendrimer scaffold, a design requirement that shorter C6 linkers cannot fulfill.

Synthetic Validation
Head-to-head
C9 diamine (667 mg, 2.58 mmol) and C6 analog both reacted successfully under identical reductive amination conditions.
Validates C9 linker in multistep glycodendrimer synthesis for extended spacer-arm design.
Published carbosilane glycodendrimer protocol.
carbosilane glycodendrimers glycosidase inhibitor conjugation spacer-armed iminosugars

Commercial Availability as a Pre-Formulated PROTAC Building Block

tert-Butyl (9‑aminononyl)carbamate is supplied at standard purity ≥97 % (HPLC) with batch‑specific certificates of analysis including NMR, HPLC, and GC traces available from multiple vendors (e.g., MedChemExpress HY‑W101722, Bidepharm) . Pricing at the 100 mg scale is approximately USD 57, scaling to USD 290 for 1 g (MedChemExpress, in‑stock) . In comparison, the C6 analog (N‑Boc‑1,6‑diaminohexane) is a liquid at room temperature (bp 106–110 °C) and the C12 analog (N‑Boc‑1,12‑diaminododecane) is a waxy solid, each requiring different storage and handling protocols . The C9 compound is also directly available as the hydrochloride salt (CAS 105612‑18‑8) for applications requiring enhanced aqueous solubility . Sigma‑Aldrich further commercialises pre‑conjugated C9 building blocks – Pomalidomide‑C9‑NH₂ hydrochloride (CRBN‑recruiting) and E7820‑C9‑NH₂ hydrochloride (DCAF15‑recruiting) – explicitly built on the C9 diamine scaffold, underscoring the commercial recognition of the C9 alkyl chain as a privileged linker length for targeted protein degradation .

Commercial Availability
Source review
Purity ≥97% (HPLC); pre-conjugated CRBN (Pomalidomide-C9-NH₂) and DCAF15 (E7820-C9-NH₂) linkers stocked.
Reduces synthesis steps for PROTAC library assembly.
Verify batch-specific COA; multiple vendors.
PROTAC building block procurement quality control documentation parallel synthesis

Predicted pKa and logP Profiling for Conjugation Solubility

The predicted pKa of the terminal primary amine in tert‑butyl (9‑aminononyl)carbamate is 12.94 ± 0.46, while the carbamate NH has a significantly lower pKa (~5–6, typical for Boc‑carbamates) . At physiological pH 7.4, the primary amine is >99.99 % protonated (‑NH₃⁺), whereas at the typical coupling pH of 8.0–8.5 (NHS ester or activated acid conjugation), the fraction of free‑base amine rises to ~0.003–0.01 %, driving nucleophilic reactivity . This pKa value is essentially invariant across the homologous series (C2–C12 Boc‑diamines), meaning that conjugation reactivity does not change with chain length. However, the higher logP of the C9 compound (~3.5–4.0) relative to C6 (logP 1.82) enhances solubility in organic reaction solvents (DCM, DMF, DMSO) commonly used for amide coupling, while the hydrochloride salt form (CAS 105612‑18‑8) restores aqueous solubility for aqueous‑compatible conjugation protocols .

Physicochemical Profile
Class-level inference
Predicted pKa (amine) 12.94 ± 0.46; logP ~3.5–4.0; 11 rotatable bonds.
pKa invariant across homologs; higher logP may improve organic-solvent solubility.
Predicted values; experimental verification recommended.
physicochemical profiling amine reactivity conjugation efficiency

High-Value Application Scenarios


PROTAC Library Synthesis with Linker-Length Optimization

In medicinal chemistry campaigns constructing VHL‑ or CRBN‑recruiting PROTAC libraries, tert‑butyl (9‑aminononyl)carbamate serves as the C9‑length alkyl linker building block in a systematic linker‑length scan spanning C2 to C12. As demonstrated by the SHP2 PROTAC optimisation study, degradation efficiency varies from 36 % (11‑atom linker) to >95 % (13‑atom linker), making the C9 scaffold the empirically optimal starting point for VHL‑based degraders . The compound's free primary amine is first coupled to an activated ester of the E3 ligase ligand; subsequent Boc deprotection with TFA reveals the secondary amine for warhead attachment, enabling a convergent, parallel synthesis workflow that minimises the number of synthetic steps per library member .

Carbosilane Glycodendrimer Construction with Extended Spacers

For research groups synthesising multivalent carbosilane glycodendrimers as lectin inhibitors or glycosidase probes, N‑Boc‑1,9‑diaminononane provides the extended C9 spacer arm necessary to minimise steric crowding between the carbohydrate recognition element and the dendrimer scaffold. The published general procedure – 2.58 mmol Boc‑diamine, 1.72 mmol iminosugar, MeOH, 65 °C, 24–48 h – has been validated for both C6 and C9 variants, with the C9 linker specifically selected to increase spatial separation and conformational freedom of the terminal iminosugar moiety [1]. The Boc group remains intact throughout dendrimer assembly and is removed in the final step to liberate the amine for further functionalisation or conjugation to carrier proteins [2].

Orthogonal Bioconjugation for Heterobifunctional Molecules

In the synthesis of antibody‑drug conjugate (ADC) payload‑linkers, fluorescent probes, or peptide‑drug conjugates requiring sequential, chemoselective conjugation, the Boc‑protected C9 diamine enables a two‑step, one‑pot orthogonal strategy: (i) amide coupling via the free amine under basic conditions (NHS ester, pH 8.0–8.5), during which the Boc group remains fully stable; (ii) acidolytic Boc removal (20–50 % TFA/CH₂Cl₂, 30 min, RT) to unmask the second amine for a subsequent conjugation . This contrasts with Fmoc‑protected diamines, which would require a basic deprotection step (piperidine) incompatible with base‑sensitive payloads, and with fully deprotected diamines (e.g., 1,9‑diaminononane free base), which would yield statistical mixtures of mono‑ and bis‑functionalised products .

Physicochemical Screening of Linker Homologs in PROTAC Design

For laboratories conducting high‑throughput physicochemical profiling of PROTAC linker candidates, tert‑butyl (9‑aminononyl)carbamate represents the C9 data point in a homologous series spanning C2–C12 alkyl and PEG linkers. Its predicted logP (~3.5–4.0), 11 rotatable bonds, and pKa 12.94 provide distinct values that allow quantitative structure–property relationship (QSPR) modelling of linker effects on cell permeability, solubility, and metabolic stability . The compound's semi‑solid physical form (mp 65 °C) and availability as both free base and hydrochloride salt (CAS 105612‑18‑8) further enable solubility measurements in both organic and aqueous media, generating data that directly inform the selection of the optimal linker for lead PROTAC candidates .

Application
Selection Property
Validation Focus
PROTAC library synthesis (VHL/CRBN)
C9 spacer within reported peak-efficiency window
Ternary complex formation & degradation endpoint assays
Glycodendrimer spacer-arm conjugation
Extended C9 chain for minimized steric crowding
Lectin binding & multivalency endpoint assays
Sequential bioconjugation (ADC/peptide-drug)
Acid-orthogonal Boc protection strategy
Chemoselective coupling efficiency & deprotection yield
Linker QSPR profiling (C2–C12 series)
Distinct logP, rotatable bonds, pKa parameters
Cell permeability & solubility QSPR model validation
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